molecular formula C26H30FN5O2S B1229739 2-[4-[4-(4-Fluorophenyl)-2-thiazolyl]-1-piperazinyl]-1-[4-(4-methoxyphenyl)-1-piperazinyl]ethanone

2-[4-[4-(4-Fluorophenyl)-2-thiazolyl]-1-piperazinyl]-1-[4-(4-methoxyphenyl)-1-piperazinyl]ethanone

Cat. No. B1229739
M. Wt: 495.6 g/mol
InChI Key: DTABNUPKFGPCQC-UHFFFAOYSA-N
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Description

2-[4-[4-(4-fluorophenyl)-2-thiazolyl]-1-piperazinyl]-1-[4-(4-methoxyphenyl)-1-piperazinyl]ethanone is a member of piperazines.

Scientific Research Applications

Synthesis and Analgesic Properties

  • This compound has been synthesized as part of a study investigating analgesic and anti-inflammatory agents. In particular, a derivative of this compound showed promising analgesic activity, comparable to standard drugs like acetylsalicylic acid and indomethacin, without showing ulcerogenic effects on gastric mucosa (Gökçe et al., 2005).

Antibacterial and Antimicrobial Applications

  • Research has explored the antibacterial and antimycobacterial properties of derivatives of this compound. Certain halogenated analogs with nitro substitution demonstrated notable antibacterial and antimycobacterial activity, suggesting their potential as therapeutic agents (Gurunani et al., 2022).
  • Another study synthesized a series of isoxazoles derivatives from this compound and found them effective against bacterial and fungal organisms, highlighting their antimicrobial potential (Kumar et al., 2019).

Electrochemical Synthesis

  • The compound has been utilized in electrochemical synthesis studies, particularly in the formation of arylthiobenzazoles through oxidation processes. This research offers insights into novel synthetic methods for creating derivatives of the compound (Amani & Nematollahi, 2012).

Anticancer Activity

  • A derivative of this compound was synthesized and characterized, with subsequent evaluation of its cytotoxicity. This study indicates potential applications in developing new molecules for cancer treatment, particularly in the context of glioblastoma and breast cancer cell lines (Govindhan et al., 2017).

Antiallergy Activity

  • Investigations into antiallergy activity have been conducted, with certain analogs showing potent effects in IgE-mediated models. These findings suggest the compound’s derivatives could be effective antiallergic agents (Walsh et al., 1989).

properties

Product Name

2-[4-[4-(4-Fluorophenyl)-2-thiazolyl]-1-piperazinyl]-1-[4-(4-methoxyphenyl)-1-piperazinyl]ethanone

Molecular Formula

C26H30FN5O2S

Molecular Weight

495.6 g/mol

IUPAC Name

2-[4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]piperazin-1-yl]-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C26H30FN5O2S/c1-34-23-8-6-22(7-9-23)30-14-16-31(17-15-30)25(33)18-29-10-12-32(13-11-29)26-28-24(19-35-26)20-2-4-21(27)5-3-20/h2-9,19H,10-18H2,1H3

InChI Key

DTABNUPKFGPCQC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CN3CCN(CC3)C4=NC(=CS4)C5=CC=C(C=C5)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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